Gliocladin A Gliocladin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1841788
InChI: InChI=1S/C24H24N4O3S2/c1-27-19(32-2)18(29)28-21-23(14-9-5-7-11-17(14)26-21,20(30)24(28,33-3)22(27)31)15-12-25-16-10-6-4-8-13(15)16/h4-12,19-21,25-26,30H,1-3H3/t19?,20-,21+,23+,24-/m0/s1
SMILES:
Molecular Formula: C24H24N4O3S2
Molecular Weight: 480.6 g/mol

Gliocladin A

CAS No.:

Cat. No.: VC1841788

Molecular Formula: C24H24N4O3S2

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Gliocladin A -

Specification

Molecular Formula C24H24N4O3S2
Molecular Weight 480.6 g/mol
IUPAC Name (1R,7S,8S,9R)-8-hydroxy-9-(1H-indol-3-yl)-5-methyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Standard InChI InChI=1S/C24H24N4O3S2/c1-27-19(32-2)18(29)28-21-23(14-9-5-7-11-17(14)26-21,20(30)24(28,33-3)22(27)31)15-12-25-16-10-6-4-8-13(15)16/h4-12,19-21,25-26,30H,1-3H3/t19?,20-,21+,23+,24-/m0/s1
Standard InChI Key JRTACGAFPBCZMH-MCQOMSOYSA-N
Isomeric SMILES CN1C(C(=O)N2[C@@H]3[C@]([C@@H]([C@@]2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC
Canonical SMILES CN1C(C(=O)N2C3C(C(C2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC

Introduction

Chemical Structure and Properties

Structural Characteristics

Gliocladin A possesses a distinctive chemical structure characterized as a di(methylthio) congener . Its molecular architecture features an epidithiodiketopiperazine (ETP) core, which is a rare and complex structural motif found in certain fungal secondary metabolites. The ETP structural element consists of a diketopiperazine ring (cyclized dipeptide) with a disulfide bridge across the ring, contributing to its unique three-dimensional configuration and biological properties.

The compound is structurally related to several other natural products, including leptosin D, gliocladine A, and T988A, which share similar structural elements . This structural relationship places Gliocladin A within a broader family of fungal metabolites that share common biosynthetic origins.

Biosynthesis and Natural Occurrence

Source Organisms

Gliocladin A has been isolated from the fungus Gliocladium roseum (synonymous with Clonostachys rosea), which was obtained from the marine organism Aplysia kurodai . This represents a classic example of the chemical ecology relationship between marine invertebrates and their associated microorganisms, where fungi living in or on marine animals produce specialized metabolites with potential ecological functions.

The genus Trichoderma, closely related to Gliocladium, is known for producing similar compounds. Notably, preparation Gliocladin-SC, which contains the active microorganism Trichoderma virens strain 3X, demonstrates significant antifungal activity against soil pathogens, suggesting ecological roles for these compounds in their natural environment .

Ecological Significance

The natural production of compounds like Gliocladin A by marine-associated fungi may serve ecological functions including:

  • Chemical defense for the host organism

  • Competition with other microorganisms in the marine environment

  • Signaling between organisms in complex marine ecosystems

  • Adaptation to specific environmental niches

The specific ecological role of Gliocladin A remains an area for further investigation, but its structural features suggest potential involvement in chemical defense mechanisms.

Biological and Pharmacological Activities

Cytotoxic Properties

Gliocladin A, along with related compounds Gliocladin B and C, has demonstrated cytotoxic activity against P388 lymphocytic leukemia cells in laboratory tests . This biological activity highlights the potential medicinal significance of this compound and related natural products.

While specific cytotoxicity data for Gliocladin A is limited in the search results, the related compound Gliocladin C showed potent activity with an IC50 value of 2.4 μg/mL against P388 leukemia cells , suggesting that compounds in this structural family possess meaningful biological activities.

Antimicrobial Activity

Based on information about related compounds and preparations, there is evidence suggesting potential antimicrobial activity. Particularly noteworthy is the antifungal activity demonstrated by the preparation Gliocladin-SC, which contains Trichoderma virens strain 3X. This preparation has shown effectiveness against pathogens causing white rot and root rot Fusarium complex in crops . While this doesn't directly confirm antimicrobial properties for Gliocladin A itself, it suggests potential bioactivity patterns within this chemical family.

Comparative Biological Activity

The table below summarizes the comparative cytotoxicity of related compounds against various cancer cell lines, providing context for understanding the potential biological activity range for compounds in this structural class:

CompoundA549 (μM)HeLa (μM)HCT116 (μM)MCF7 (μM)
(+)-1311.31 ± 2.545.50 ± 2.814.73 ± 4.345.17 ± 0.20
(+)-1511.02 ± 0.235.19 ± 2.055.11 ± 3.376.53 ± 0.84
(+)-12.33 ± 0.591.00 ± 0.241.22 ± 1.020.86 ± 0.13
(+)-20.91 ± 0.290.52 ± 0.150.58 ± 0.380.51 ± 0.14

Note: This table presents cytotoxicity data for structurally related compounds from the ETP class, providing insight into the potential range of activities for Gliocladin A .

Chemical Synthesis and Structural Modifications

Synthetic Approaches

The total synthesis of Gliocladin A has been reported in scientific literature, with researchers noting it as "the total synthesis of a di(methylthio) congener gliocladin A (11, also called bionectin C)" . This synthetic achievement is significant as it confirms the structural assignment and provides access to the compound for further biological testing and structural modifications.

The synthetic strategy likely follows approaches similar to those used for related compounds, involving:

  • Construction of the core indole or oxindole scaffold

  • Stereoselective introduction of substituents

  • Formation of the diketopiperazine ring

  • Introduction of the di(methylthio) functionality

Structural Relationships and Modifications

The structural relationship between Gliocladin A and other epidithiodiketopiperazine natural products provides opportunities for understanding structure-activity relationships. As noted in the research, "These syntheses illustrate a synthetic strategy wherein diversity in the dioxopiperazine unit of ETP natural products is introduced at a late stage in a synthetic sequence" , suggesting that various analogs can be prepared to optimize biological activity.

Key structural features that may be modified include:

  • The nature of the sulfur-containing substituents

  • Substitution patterns on the aromatic rings

  • Stereochemistry at critical stereocenters

  • Oxidation state of the diketopiperazine core

Comparative Analysis with Related Compounds

Relationship to Other Gliocladins

Gliocladin A is part of a family of compounds that includes Gliocladin B and C. Among these, Gliocladin C has been more extensively studied, with its total synthesis reported and its absolute configuration established . Gliocladin C contains a rare trioxopiperazine fragment, which distinguishes it structurally from Gliocladin A with its di(methylthio) functionality .

The structural relationships among these compounds suggest a common biosynthetic origin with divergent modifications leading to the various family members. These differences in structure correlate with variations in biological activity, with Gliocladin C reported as the most potent cytotoxic agent among the three compounds .

Comparison with Other Epidithiodiketopiperazine Natural Products

Gliocladin A shares structural similarities with several other natural products, including:

  • Leptosin D - A related ETP natural product with distinctive substitution patterns

  • T988A - Another structural congener with similar core architecture

  • Bionectin A - A compound that shares biosynthetic origins and structural features

These structural relationships are valuable for understanding the natural diversity of this compound class and for guiding future research into their biological activities and potential applications.

Research Challenges and Future Directions

Current Research Challenges

Several challenges exist in the research of Gliocladin A and related compounds:

  • Limited natural abundance, making isolation difficult

  • Structural complexity presenting synthetic challenges

  • Stability issues complicating handling and biological testing

  • Incomplete understanding of structure-activity relationships

  • Limited data on specific biological targets and mechanisms of action

Future Research Opportunities

Future research directions for Gliocladin A may include:

  • Detailed mechanistic studies to elucidate its mode of cytotoxic action

  • Development of simplified analogs with improved pharmacological properties

  • Investigation of potential antimicrobial applications, particularly against resistant pathogens

  • Exploration of ecological roles in marine environments

  • Structure-based drug design utilizing the unique structural features

The continuing interest in epidithiodiketopiperazine natural products suggests that Gliocladin A will remain a compound of interest for both synthetic organic chemistry and medicinal chemistry research.

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